3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-
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Overview
Description
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- is a heterocyclic compound that features a fused thieno-imidazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thieno-imidazole core. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Similar in structure but with a benzene ring instead of a thiophene ring.
Thiazole derivatives: Contain a sulfur atom in the ring, similar to the thieno-imidazole core.
Indole derivatives: Feature a fused ring system with nitrogen, similar to the imidazole core.
Uniqueness
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62260-55-3 |
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Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-phenylthieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)10-6-9-11(17-10)14(7-13-9)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI Key |
BYFRSOOMLKESFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2SC(=C3)C(=O)O |
Origin of Product |
United States |
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